molecular formula C13H17NO2 B15396700 Azepan-1-yl benzoate

Azepan-1-yl benzoate

Cat. No.: B15396700
M. Wt: 219.28 g/mol
InChI Key: MUWRBSZLVSMPNK-UHFFFAOYSA-N
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Description

Azepan-1-yl benzoate is a benzoic acid ester where the esterifying group is derived from azepan-1-ol, a seven-membered saturated ring containing one nitrogen atom. Its structure combines a benzoate moiety with a heterocyclic amine, conferring unique physicochemical and biological properties. The compound has been synthesized via electrophilic amination, a method noted for its stereochemical retention and superiority over traditional nucleophilic substitutions in preparing chiral tertiary amines (Fig. 1) .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

azepan-1-yl benzoate

InChI

InChI=1S/C13H17NO2/c15-13(12-8-4-3-5-9-12)16-14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

MUWRBSZLVSMPNK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Azepan-1-yl vs.
  • Azepan-1-yl vs. Aromatic Esters : Unlike benzyl benzoate, the azepane group lacks aromaticity, reducing π-π interactions but improving metabolic stability .

Physicochemical Properties

Property This compound Methyl Benzoate Benzyl Benzoate
Odor Not reported Cananga-like Balsamic/almond
pKa (Benzoate moiety) ~4.2 (similar to benzoic acid) ~4.2 ~4.2
Solubility High in polar solvents* Low in water Insoluble in water

*Predicted based on the azepane ring’s polarity.

Antiproliferative Potential

  • C-1 Benzoate Analogues : Exhibit antiproliferative activity comparable to pancratistatin derivatives, emphasizing the benzoate group’s role in cytotoxicity .

Microbial Interactions

  • Degradation : Rhodococcus sp. CS-1 degrades benzoate via the benzoate pathway (13% of DEGs) . This compound’s heterocycle may slow microbial degradation compared to simpler esters.
  • Chemotaxis : P. putida 1290 shows chemotaxis toward benzoate derivatives, with response magnitude influenced by substituents (e.g., benzoate > 3-MBA > salicylate) .

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